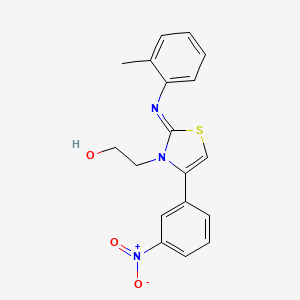

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Description

Properties

IUPAC Name |

2-[2-(2-methylphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)19-18-20(9-10-22)17(12-25-18)14-6-4-7-15(11-14)21(23)24/h2-8,11-12,22H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJDODDYYWOPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with o-toluidine to form an imine intermediate. This intermediate then undergoes cyclization with thioamide to form the thiazole ring. The final step involves the reduction of the nitro group to form the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is well-documented for its biological activity. Compounds containing thiazole rings have been explored for their potential as:

- Antimicrobial Agents : Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The introduction of nitrophenyl groups can enhance these activities by increasing lipophilicity and altering electronic properties.

- Anticancer Agents : Research indicates that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol may offer unique pathways for targeting cancer cells.

Agricultural Applications

Thiazole derivatives have also been investigated for their use as:

- Pesticides and Herbicides : The compound's structural features may confer herbicidal properties, making it a candidate for agricultural applications. Studies suggest that modifications to the thiazole ring can lead to increased efficacy against specific pests.

Materials Science

The unique electronic properties of thiazole compounds make them suitable for:

- Organic Electronics : Research into organic semiconductors has highlighted the potential of thiazole-containing compounds in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices could enhance charge transport properties.

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiazole derivatives revealed that compounds with nitrophenyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-nitro counterparts. The study utilized minimal inhibitory concentration (MIC) assays to determine effectiveness, demonstrating that the presence of the nitro group significantly increases antimicrobial potency.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activated caspase pathways, leading to programmed cell death. This positions this compound as a promising lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Physicochemical Properties

- Solubility: The nitro group reduces aqueous solubility compared to methoxy/ethoxy analogues (). Ethanol functionalization improves solubility in polar solvents .

- Stability : The target compound is more stable under acidic conditions than para-nitro derivatives (), which are prone to reduction .

Spectral Characterization

- IR Spectroscopy : The nitro group in the target compound shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), distinct from methoxy C-O stretches at ~1250 cm⁻¹ () .

- NMR Spectroscopy : The o-tolyl methyl group appears as a singlet at ~2.3 ppm (¹H NMR), while the para-nitro analogue () exhibits downfield shifts for aromatic protons due to deshielding .

Biological Activity

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C18H17N3O3S

- Molecular Weight : 355.4 g/mol

- CAS Number : 905764-18-3

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and nitrophenyl compounds. The resulting Schiff base structure is characterized by the presence of the imine functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Tested Strains :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

In a study evaluating several synthesized compounds, it was found that those with similar thiazole structures showed good antibacterial activity, with minimum inhibitory concentration (MIC) values reported as low as 64 μg/mL against E. coli and S. aureus .

Antitumor Activity

The compound's potential antitumor effects have also been investigated. Studies suggest that thiazole derivatives can inhibit angiogenesis, a key factor in tumor growth and metastasis. The mechanisms may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

-

Antibacterial Study

- A comprehensive study synthesized various thiazole derivatives, including the target compound, which were screened for antibacterial activity.

- Results indicated that compounds with similar structural features exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the importance of the thiazole ring in enhancing biological activity .

-

Antitumor Mechanism Exploration

- Research into the angiogenic inhibition capabilities of thiazole derivatives revealed that these compounds could potentially disrupt tumor microenvironment interactions.

- The study employed in vitro assays to assess the impact on endothelial cell proliferation and migration, demonstrating a significant reduction in angiogenesis markers upon treatment with this compound .

Data Summary

| Activity Type | Tested Strain/Cell Line | MIC/Effectiveness |

|---|---|---|

| Antibacterial | Escherichia coli | MIC = 64 μg/mL |

| Staphylococcus aureus | MIC = 64 μg/mL | |

| Antitumor | Endothelial cells | Significant reduction in angiogenesis markers |

Q & A

Q. What are the foundational synthetic strategies for preparing (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol?

The compound is synthesized via multi-step condensation reactions. A typical route involves:

- Step 1: Formation of the thiazole ring by reacting thiourea derivatives with α-halo ketones or aldehydes.

- Step 2: Introduction of the o-tolylimino group via Schiff base formation using o-toluidine and an aldehyde under reflux in methanol .

- Step 3: Functionalization with a 3-nitrophenyl group through nucleophilic substitution or coupling reactions. Key parameters include temperature control (60–80°C for condensation), pH adjustment (neutral to mildly acidic), and solvent selection (methanol or ethanol for high yield) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- Spectroscopy:

- 1H/13C NMR: Peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons, δ 160–170 ppm for C=N) and ethanol side chain (δ 3.6–4.2 ppm for -CH2-OH) .

- FT-IR: Absorption bands for C=N (1610–1620 cm⁻¹), NO₂ (1520–1530 cm⁻¹), and -OH (3400–3500 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility: Limited aqueous solubility due to aromatic and nitro groups; polar aprotic solvents (DMF, DMSO) enhance solubility .

- Stability: Sensitive to light and heat; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Discrepancies in NMR or IR data often arise from:

- Tautomerism: The thiazole ring’s imino group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dominant tautomers .

- Conformational isomers: Rotamers from the ethanol side chain can split signals. 2D NMR (COSY, NOESY) resolves overlapping peaks .

- Sample purity: Contaminants from incomplete purification (e.g., residual solvents) skew data. Validate via HPLC (≥95% purity threshold) .

Q. What experimental designs optimize its biological activity screening?

- Target selection: Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) based on docking studies .

- Assay conditions:

- Concentration range: 1–100 µM to balance solubility and efficacy.

- Controls: Include known thiazole inhibitors (e.g., thiamine analogs) for activity benchmarking .

- Data interpretation: Use Hill plots to distinguish competitive vs. non-competitive inhibition modes .

Q. What computational methods predict its pharmacokinetic profile?

- ADMET prediction: Tools like SwissADME estimate:

- Lipophilicity (LogP): ~2.5–3.0, suggesting moderate membrane permeability.

- Metabolic stability: Nitro groups may undergo hepatic reduction; prioritize CYP3A4/2D6 isoform screening .

- Molecular dynamics (MD): Simulate binding to serum albumin to predict plasma half-life .

Q. How does the nitro group influence its electronic and biological properties?

- Electronic effects: The -NO₂ group is electron-withdrawing, polarizing the thiazole ring and enhancing electrophilicity at C5. This facilitates nucleophilic attacks (e.g., by cysteine residues in enzymes) .

- Bioactivity modulation: Nitro-substituted thiazoles show elevated antimicrobial and anticancer activity compared to non-nitrated analogs. For example, MIC values against S. aureus drop from 32 µg/mL (non-nitrated) to 8 µg/mL (nitrated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.